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Introduction
Tardive Dyskinesia (TD) is an involuntary hyperkinetic movement disorder that arises from

chronic exposure to dopamine receptor-blocking agents.[1] The condition is characterized by

repetitive, involuntary movements, often affecting the orofacial region.[1] The pathophysiology

is linked to neuroadaptive changes in the nigrostriatal dopamine pathway, including the

hypersensitivity of D2 dopamine receptors.[1] Vesicular monoamine transporter 2 (VMAT2)

inhibitors have emerged as a key treatment class, working by depleting presynaptic dopamine

levels and thereby reducing the excessive signaling that causes the abnormal movements.[2]

[3]

SOM3355 is an investigational drug with a novel, multimodal mechanism of action that

suggests its potential as a therapeutic agent for tardive dyskinesia.[4][5] Although clinical

research has primarily focused on its application in Huntington's disease, another hyperkinetic

movement disorder, its pharmacological profile provides a strong rationale for its investigation

in TD.[4][6] SOM3355 acts as a dual inhibitor of VMAT1 and VMAT2 and also exhibits mild beta

1-adrenergic antagonism.[4][5] This unique combination may not only address the core motor

symptoms of TD but also associated psychiatric and behavioral symptoms.[5]

These application notes provide a comprehensive overview of the current understanding of

SOM3355 and offer detailed protocols for its preclinical and clinical investigation in the context

of tardive dyskinesia research.
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Mechanism of Action
SOM3355's therapeutic potential in tardive dyskinesia is rooted in its dual inhibition of VMAT1

and VMAT2.[4][7] VMAT2 is a transport protein found on synaptic vesicles in the central

nervous system that is responsible for packaging monoamines, including dopamine, for release

into the synapse.[2][3] By inhibiting VMAT2, SOM3355 reduces the loading of dopamine into

synaptic vesicles, leading to a depletion of dopamine stores and a subsequent decrease in its

release. This reduction in dopaminergic signaling is the primary mechanism by which other

VMAT2 inhibitors improve the symptoms of tardive dyskinesia.[1][2] The additional mild beta 1-

adrenergic antagonism may contribute to managing anxiety and akathisia, which can be

comorbid with TD.[5]
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Figure 1: Proposed Mechanism of Action of SOM3355 in Tardive Dyskinesia.

Preclinical and Clinical Data (from Huntington's
Disease Studies)
While no clinical trials have been conducted for SOM3355 in tardive dyskinesia, Phase 2a and

Phase 2b studies in Huntington's disease provide valuable insights into its efficacy and safety

profile in a related hyperkinetic movement disorder.

Table 1: Summary of Phase 2a Proof-of-Concept Study
in Huntington's Disease
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Parameter Result Citation

Primary Endpoint
57.1% of patients met the

primary endpoint.
[8]

Improvement in Total Maximal

Chorea (TMC) Score

-1.14 point improvement with

200 mg twice daily vs. placebo.
[8]

Adverse Events
Most frequent adverse events

were mild to moderate.
[8]

Table 2: Summary of Phase 2b Clinical Study in
Huntington's Disease

Parameter Placebo
SOM3355
(400mg/day)

SOM3355
(600mg/day)

Citation

Number of

Patients

Randomized

across 3 parallel

arms

Randomized

across 3 parallel

arms

Randomized

across 3 parallel

arms

[4]

Change in TMC

Score from

Baseline

- -

-3.46 (in patients

without

concomitant

neuroleptics)

[4]

Study

Discontinuation

Rate

- - 7.2% [4]

Key Safety

Findings

No worsening of

depression or

suicidal ideation,

no somnolence,

no akathisia, no

cognitive

dysfunction.

No worsening of

depression or

suicidal ideation,

no somnolence,

no akathisia, no

cognitive

dysfunction.

No worsening of

depression or

suicidal ideation,

no somnolence,

no akathisia, no

cognitive

dysfunction.

[4][9]
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Proposed Experimental Protocols for Tardive
Dyskinesia Research
The following protocols are proposed for the investigation of SOM3355 in tardive dyskinesia.

Protocol 1: Preclinical Evaluation in a Rodent Model of
Haloperidol-Induced Tardive Dyskinesia
Objective: To assess the efficacy of SOM3355 in reducing vacuous chewing movements

(VCMs) in a rat model of tardive dyskinesia.

Materials:

Male Sprague-Dawley rats

Haloperidol

SOM3355

Vehicle control

Observation chambers with video recording capabilities

Experimental Workflow:
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Figure 2: Experimental Workflow for Preclinical Evaluation of SOM3355.

Methodology:

Induction of Tardive Dyskinesia: Administer haloperidol (1 mg/kg) intraperitoneally to rats

daily for 21 days.

Washout Period: Discontinue haloperidol treatment for 7 days to allow for the development of

withdrawal-induced VCMs.
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Treatment Groups: Randomly assign rats to one of three groups: Vehicle control, SOM3355

low dose (e.g., 10 mg/kg), and SOM3355 high dose (e.g., 30 mg/kg), administered orally

once daily for 28 days.

Behavioral Assessment: On a weekly basis, place each rat in an observation chamber and

record its behavior for 5 minutes. Two independent, blinded observers will count the number

of VCMs.

Data Analysis: Analyze the VCM counts using a two-way repeated measures ANOVA to

determine the effect of treatment over time.

Protocol 2: Phase 2a Proof-of-Concept Clinical Trial in
Patients with Tardive Dyskinesia
Objective: To evaluate the safety, tolerability, and preliminary efficacy of SOM3355 in patients

with moderate to severe tardive dyskinesia.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population: Adults (18-65 years) with a diagnosis of schizophrenia or schizoaffective

disorder, currently on a stable dose of an antipsychotic medication, and with moderate to

severe tardive dyskinesia as measured by the Abnormal Involuntary Movement Scale (AIMS).

Clinical Trial Workflow:
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Figure 3: Workflow for a Phase 2a Clinical Trial of SOM3355 in Tardive Dyskinesia.
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Methodology:

Screening and Baseline: Screen patients for eligibility criteria. At baseline, perform AIMS

scoring, collect safety laboratory samples, and assess the Clinical Global Impression of

Change in Tardive Dyskinesia (CGI-TD).

Randomization: Randomize eligible patients in a 1:1:1 ratio to receive placebo, SOM3355

400 mg/day, or SOM3355 600 mg/day.

Treatment: Patients will self-administer the study drug orally once daily for 12 weeks.

Assessments:

Primary Efficacy Endpoint: Change from baseline in the AIMS total score at Week 12.

Secondary Efficacy Endpoints: Change from baseline in the CGI-TD score and the Patient

Global Impression of Change (PGIC) score at Week 12.

Safety and Tolerability: Monitor adverse events, vital signs, ECGs, and clinical laboratory

tests throughout the study.

Statistical Analysis: The primary efficacy analysis will be performed using a mixed model for

repeated measures (MMRM) on the change from baseline in the AIMS total score.

Conclusion
SOM3355 presents a promising new therapeutic avenue for the treatment of tardive dyskinesia

due to its unique dual VMAT1/VMAT2 inhibition and mild beta 1-adrenergic antagonism. While

direct clinical evidence in TD is currently lacking, the robust data from Huntington's disease

studies, coupled with the proposed research protocols, provide a clear roadmap for its future

development. The favorable safety profile observed to date, particularly the absence of

depression, somnolence, and akathisia, suggests that SOM3355 could offer a significant

clinical advantage over existing treatments. Further preclinical and clinical investigation is

warranted to fully elucidate the potential of SOM3355 in managing the complex symptoms of

tardive dyskinesia.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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